(4-Bromo-4,4-difluorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-4,4-difluorobutyl)benzene is an organic compound that features a benzene ring substituted with a 4-bromo-4,4-difluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing bromine and fluorinated butyl intermediates under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-4,4-difluorobutyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
Scientific Research Applications
(4-Bromo-4,4-difluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobutylbenzene
- 4-Bromo-4,4-difluorobutylbenzene
- 4-Bromo-4,4-difluorobutylphenol
Uniqueness
(4-Bromo-4,4-difluorobutyl)benzene is unique due to the presence of both bromine and difluorobutyl groups, which impart distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
134134-61-5 |
---|---|
Molecular Formula |
C10H11BrF2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
(4-bromo-4,4-difluorobutyl)benzene |
InChI |
InChI=1S/C10H11BrF2/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
WZHFYXFIMHCBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.